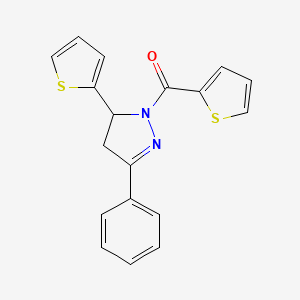

(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

The compound "(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone" features a pyrazoline ring fused with two thiophene moieties and a phenyl substituent.

Properties

IUPAC Name |

(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c21-18(17-9-5-11-23-17)20-15(16-8-4-10-22-16)12-14(19-20)13-6-2-1-3-7-13/h1-11,15H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLMMBMHZKZLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the phenyl and thiophene groups: This step involves the use of appropriate aryl and heteroaryl halides in a coupling reaction, such as the Suzuki or Stille coupling, to introduce the phenyl and thiophene groups onto the pyrazole ring.

Formation of the methanone group:

Industrial Production Methods

Industrial production of (3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazones or thiosemicarbazides. For instance, a reported method includes the condensation of phenyl-substituted thiophenes with thiosemicarbazide in an alcoholic medium, followed by cyclization to form the pyrazole ring. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antidepressant Activity

Research indicates that derivatives of (3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone exhibit promising antidepressant effects. A study evaluated a series of synthesized compounds for their ability to reduce immobility time in forced swim tests, demonstrating significant antidepressant-like activity. The most effective derivatives showed reductions in immobility time by over 60%, suggesting their potential as new antidepressant agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Recent studies have shown that certain derivatives possess significant antifungal activity against various fungal strains. For example, a series of thiophene-linked pyrazole derivatives were tested against pathogens like Candida albicans, revealing effective inhibition at low concentrations . These findings highlight the potential use of these compounds in treating fungal infections.

Neurotoxicity and Safety Profiles

In addition to efficacy studies, the safety profiles of these compounds have been assessed through in silico toxicity predictions and blood-brain barrier permeability evaluations. Most derivatives were found to be non-toxic with favorable pharmacokinetic properties, making them suitable candidates for further development .

Case Study 1: Antidepressant Efficacy

A specific derivative, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was subjected to behavioral tests that confirmed its antidepressant activity. The compound's mechanism was hypothesized to involve modulation of serotonin pathways, similar to existing antidepressants .

Case Study 2: Antifungal Activity

Another study focused on a series of thiophene-based pyrazoles which were tested against Aspergillus niger. The results indicated that some compounds exhibited lower EC50 values than standard antifungal agents, suggesting they could serve as effective alternatives or adjuncts in antifungal therapy .

Data Tables

| Compound | Activity | EC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Antidepressant | - | Serotonin modulation |

| 3-(thiophen-2-yl)-1,5-dihydro-pyrrolidine derivatives | Antifungal | 6.04 - 9.97 | Cell wall synthesis inhibition |

Mechanism of Action

The mechanism of action of (3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Substituent Effects: Fluorine (electron-withdrawing) and morpholine (electron-donating) groups in ’s compounds may enhance pharmacological activity compared to the target’s phenyl-thiophene system .

Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

- Solubility : Thiophene-containing compounds (e.g., ) exhibit moderate solubility in organic solvents like DMSO or dichloromethane due to aromaticity and planar structures .

- Melting Points : Pyrazoline derivatives with rigid substituents (e.g., ’s Example 76, MP 252–255°C) suggest high thermal stability, likely shared by the target compound .

Biological Activity

The compound (3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a phenyl group and a thiophenyl group attached to a pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. A study showed that derivatives similar to our compound had IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 0.08 - 12.07 | High |

| T-47D | 73 - 84 | Moderate |

| UACC-257 | 32 | High |

- Mechanism of Action : The anticancer mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies revealed binding interactions with the colchicine site on tubulin, suggesting a mechanism similar to known anticancer agents like Combretastatin A-4 .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

- Inhibition of TNF-a Release : The compound was tested for its ability to inhibit LPS-induced TNF-a release in vitro. Results indicated a significant reduction in TNF-a levels at concentrations as low as 10 µM .

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 97.7 |

| 50 | >99 |

This suggests that the compound may be effective in treating inflammatory conditions.

Neuropharmacological Effects

The neuropharmacological activity of pyrazole derivatives has also been explored:

- Antidepressant Activity : A series of compounds based on similar structures were evaluated for antidepressant effects using forced swim tests. One derivative showed a reduction in immobility time by approximately 61% .

| Compound | Reduction in Immobility (%) |

|---|---|

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl) | 61.17 |

| Other derivatives | Varies |

Toxicity and Safety Profile

Preclinical evaluations have assessed the toxicity profile of these compounds using software predictions for human oral absorption and blood-brain barrier penetration. Most derivatives were found to be non-toxic with minimal side effects, although one exhibited moderate mutagenic risks .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via condensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone (e.g., (E)-3-(thiophen-2-yl)-1-phenylprop-2-en-1-one) with hydrazine hydrate in glacial acetic acid yields the pyrazoline core. The product is purified via recrystallization from ethanol or a DMF-EtOH mixture . Key variables include reaction time (4–6 hours), temperature (80–100°C), and solvent choice (acetic acid or ethanol), which influence yield (60–85%) and purity (>95%) .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy : Assigning protons in the dihydropyrazole ring (δ 3.1–4.2 ppm for CH₂ groups) and aromatic regions (δ 6.8–8.1 ppm for thiophene/phenyl) .

- X-ray crystallography : Confirming the planar geometry of the pyrazoline ring and dihedral angles between aromatic moieties (e.g., 15–25° between thiophene and phenyl groups) .

- HPLC : Assessing purity (>98% via C18 column, acetonitrile-water mobile phase) .

Q. What solvents and catalysts optimize its synthesis?

Ethanol and acetic acid are preferred for cyclocondensation due to their polarity and ability to stabilize intermediates. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve yields in multi-step reactions by facilitating nucleophilic substitutions .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Discrepancies in NMR signals (e.g., tautomerism in the pyrazoline ring) are addressed using:

- Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : Correlating proton and carbon signals for unambiguous assignments .

- Computational modeling : Comparing DFT-calculated chemical shifts with experimental data to validate structural hypotheses .

Q. What strategies improve bioactivity through structural modifications?

- Thiophene substitution : Replacing the 2-thienyl group with electron-withdrawing substituents (e.g., Cl, NO₂) enhances antimicrobial activity by increasing electrophilicity .

- Heterocyclic hybridization : Appending triazole or thiazole rings (via CuAAC or Suzuki coupling) improves anticancer potency (IC₅₀: 2–10 μM in MCF-7 cells) .

- Pharmacophore modeling : Identifying critical interactions (e.g., hydrogen bonding with Tyr-327 in EGFR kinase) guides rational design .

Q. How do reaction conditions affect diastereoselectivity in pyrazoline synthesis?

- Temperature : Lower temperatures (0–25°C) favor the cis-isomer due to kinetic control, while higher temperatures (80°C) promote trans-isomers via thermodynamic stabilization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase diastereomeric excess (de >80%) by stabilizing charged intermediates .

- Catalysts : Chiral auxiliaries (e.g., L-proline) induce enantioselectivity (ee: 70–90%) in asymmetric syntheses .

Methodological Challenges

Q. What techniques validate purity in complex reaction mixtures?

- LC-MS : Detects trace impurities (e.g., unreacted hydrazine) with a mass accuracy of ±0.1 Da .

- TLC with dual detection : UV (254 nm) and iodine staining differentiate non-UV-active byproducts .

Q. How are solvent effects on crystallization studied?

- Solvent screening : Ethanol yields needle-like crystals (suitable for X-ray analysis), while DMF-EtOH mixtures produce microcrystalline powders .

- Hansen solubility parameters : Predict optimal solvent blends (e.g., δD=18 MPa¹/², δP=10 MPa¹/²) for high-yield recrystallization .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.